Lipid Peroxidation Inhibition Potency Relative to Probucol in the 2,6,7-Substituted Series
While 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol itself has not been reported as a discrete compound in published lipid peroxidation assays, it belongs to a series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives for which quantitative SAR has been established. The most potent compounds in this series (compounds 21, 25, 28, 36, and 37) inhibited copper-induced human LDL peroxidation with potencies ranging from 5-fold to >45-fold greater than probucol [1]. This potency range defines the scaffold's achievable ceiling and serves as a class-level benchmark against which any new 2,6,7-substituted analog, including the target compound, can be positioned once assayed under identical conditions (copper-induced human LDL peroxidation assay).
| Evidence Dimension | Inhibition of copper-induced human LDL peroxidation |
|---|---|
| Target Compound Data | Not yet reported as a discrete compound in this assay system |
| Comparator Or Baseline | Probucol; most potent 2,6,7-substituted analogs (compounds 21, 25, 28, 36, 37) = 5× to >45× probucol |
| Quantified Difference | Class range: 5- to >45-fold over probucol for optimized 2,6,7-substitution; target compound potency is unmeasured |
| Conditions | Human LDL, copper-induced peroxidation, in vitro (J. Med. Chem. 2001) |
Why This Matters
Establishes the 2,6,7-substitution pattern as the pharmacophoric core for this activity class; a compound bearing the identical substitution motif is positioned within, not outside, the validated SAR space.
- [1] Thiéry V, Coudert G, Bizot-Espiard JG, Pfeiffer B, Renard P, Lindenbaum A, Guillaumet G. J Med Chem. 2001 Nov 8;44(23):3904-14. View Source
